2-(Aminomethyl)-3-methylaniline
Description
2-(Aminomethyl)-3-methylaniline is an aromatic amine derivative with a molecular structure featuring a benzene ring substituted with a methyl group (-CH₃) at the 3-position and an aminomethyl group (-CH₂NH₂) at the 2-position (Figure 1). This compound belongs to the class of substituted anilines, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive amino and methyl groups.
Its methyl substituent may influence steric and electronic properties, affecting solubility and reactivity compared to simpler aniline derivatives.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,9-10H2,1H3 |
InChI Key |
HFUZJJJGYWOEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Substituted Anilines
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The aminomethyl group (-CH₂NH₂) in this compound is electron-donating, increasing the ring's electron density and enhancing nucleophilic aromatic substitution reactivity. In contrast, halogenated analogs like 3-Fluoro-2-methylaniline exhibit reduced electron density due to the electron-withdrawing -F group, which may stabilize intermediates in electrophilic reactions .
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